1-[(Octadecylimino)methyl]-2-naphthol
Description
Properties
Molecular Formula |
C29H45NO |
|---|---|
Molecular Weight |
423.7g/mol |
IUPAC Name |
1-(octadecyliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C29H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-30-25-28-27-21-18-17-20-26(27)22-23-29(28)31/h17-18,20-23,25,31H,2-16,19,24H2,1H3 |
InChI Key |
JAYIUYNQPAYHPU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=C(C=CC2=CC=CC=C21)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Octadecyl Derivative: The long alkyl chain increases molecular weight and lipophilicity, reducing solubility in polar solvents but enhancing compatibility with non-polar matrices .
- Aryl-Substituted Analogs : Smaller substituents (e.g., 2-hydroxyphenyl, 3-nitrophenyl) enable applications in crystal engineering and metal coordination due to their planar structures and functional groups .
Physical and Chemical Properties
- Melting Points: Aryl-substituted analogs (e.g., 1-(4-methoxyphenyliminomethyl)-2-naphthol) typically exhibit higher melting points (150–250°C) due to crystalline packing, whereas the octadecyl derivative may have a lower melting point (<100°C) due to alkyl chain flexibility .
- Solubility: The octadecyl derivative is insoluble in water but soluble in chloroform or hexane.
- Stability: Schiff bases with electron-withdrawing groups (e.g., NO2) are more resistant to hydrolysis than alkyl-substituted derivatives .
Preparation Methods
Sulfonation and Alkali Fusion Method
The synthesis of 2-naphthol from naphthalene proceeds via sulfonation and alkali fusion, as detailed in industrial protocols1.
Sulfonation of Naphthalene
Naphthalene is sulfonated using concentrated sulfuric acid (98%) at 160–164°C for 2.5 hours, yielding sodium naphthalene-2-sulfonate. The reaction is highly exothermic and requires precise temperature control to minimize byproducts such as 1-naphthalenesulfonic acid1. After hydrolysis at 140–150°C, the sulfonate is neutralized with sodium hydrogen sulfite to pH 7–8, forming a slurry of sodium 2-naphthalenesulfonate.
Alkali Fusion
The sodium sulfonate is fused with molten potassium hydroxide (KOH) or sodium hydroxide (NaOH) at 320–330°C. This step cleaves the sulfonic acid group, producing 2-naphtholate, which is acidified to yield crude 2-naphthol. Industrial processes report yields of 73–74% after vacuum distillation. Recrystallization from ethanol-water mixtures enhances purity, achieving a melting point of 120–122°C1.
Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Sulfonation temperature | 160–164°C |
| Alkali fusion temperature | 320–330°C |
| Yield (crude) | 62–74% |
| Final purity (mp) | 120–122°C |
Formylation of 2-Naphthol
Duff Reaction for 2-Hydroxy-1-naphthaldehyde
The Duff reaction, employing hexamethylenetetramine (hexamine) in acidic conditions, introduces a formyl group at the para position relative to the hydroxyl group of 2-naphthol1.
Reaction Conditions
-
Reagents : 2-naphthol, hexamine, trifluoroacetic acid (TFA).
-
Procedure : 2-Naphthol is dissolved in TFA, and hexamine is added incrementally at 60–70°C. The mixture is stirred for 6–8 hours, yielding 2-hydroxy-1-naphthaldehyde after hydrolysis.
-
Yield : 50–65% after recrystallization from ethanol1.
Mechanistic Insight
Hexamine acts as a formaldehyde equivalent, generating an electrophilic formylating agent under acidic conditions. The hydroxyl group directs formylation to the C1 position via electrophilic aromatic substitution.
Condensation with Octadecylamine
Schiff Base Formation
2-Hydroxy-1-naphthaldehyde reacts with octadecylamine (C₁₈H₃₇NH₂) in a 1:1 molar ratio to form the target Schiff base.
Reaction Optimization
-
Solvent : Ethanol or methanol (anhydrous).
-
Catalyst : Acetic acid (2–5 mol%).
-
Conditions : Reflux at 70–80°C for 4–6 hours under nitrogen.
-
Workup : The product is filtered and washed with cold ethanol to remove unreacted amine.
Yield and Purity
| Parameter | Value |
|---|---|
| Yield | 70–85% |
| Melting point | 98–102°C |
| Purity (HPLC) | >95% |
Challenges and Solutions
-
Low Solubility : Octadecylamine’s long alkyl chain reduces solubility in polar solvents. Using toluene as a co-solvent improves reaction kinetics.
-
Water Removal : Molecular sieves (3Å) or a Dean-Stark apparatus enhance imine formation by trapping water.
Alternative Synthetic Routes
Direct Alkylation of 2-Naphthol
A one-pot method involves reacting 2-naphthol with octadecyl isocyanide under microwave irradiation. However, this approach yields <40% due to competing side reactions.
Metal-Catalyzed Coupling
Palladium-catalyzed coupling of 2-naphthol with octadecyl bromide has been explored but requires expensive ligands and inert conditions, limiting scalability.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| Naphthalene | 1.2–1.5 |
| Octadecylamine | 12–15 |
| Hexamine | 3.5–4.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
